molecular formula C10H14O2 B13778853 3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one

3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Cat. No.: B13778853
M. Wt: 166.22 g/mol
InChI Key: YOLABIMTZJVAFF-UHFFFAOYSA-N
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Description

cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one: is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a cyclic compound featuring a hydroxyl group and a ketone group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the hexahydroindenone structure. The hydroxyl group can be introduced through selective oxidation or reduction reactions.

Industrial Production Methods

Industrial production of cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in its reactivity and interactions with enzymes or receptors. These interactions can lead to various biological effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-2-one
  • trans-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one
  • cis-3-Hydroxy-2-ethyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Uniqueness

cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to its analogs. The presence of both hydroxyl and ketone groups in a cyclic structure allows for versatile chemical transformations and applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C10H14O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h7-8,11H,2-5H2,1H3

InChI Key

YOLABIMTZJVAFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2CCCCC2C1=O)O

Origin of Product

United States

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